Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate
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Overview
Description
Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a cyano group, two methyl groups, and an ethyl ester group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate typically involves the reaction of 3-cyano-4,5-dimethyl-2-furancarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
3-cyano-4,5-dimethyl-2-furancarboxylic acid+ethyl chloroformatetriethylamineEthyl 3-cyano-4,5-dimethyl-2-furylimidoformate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate can be compared with other furan derivatives such as:
Ethyl 2-furoate: Lacks the cyano and dimethyl groups, leading to different reactivity and applications.
3-Cyano-4,5-dimethyl-2-furancarboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.
Properties
IUPAC Name |
ethyl (1E)-N-(3-cyano-4,5-dimethylfuran-2-yl)methanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-4-13-6-12-10-9(5-11)7(2)8(3)14-10/h6H,4H2,1-3H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRNLWUPWVFXPL-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=C(O1)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(C(=C(O1)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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